11-(3,4-dichlorophenyl)-3,3-dimethyl-10-phenethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
- This compound belongs to the class of organic compounds known as benzodiazepines . Benzodiazepines are characterized by a benzene ring fused to either isomers of diazepine, which is an unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms .
- The specific compound you mentioned has the following chemical formula: C~23~H~22~Cl~2~N~2~O~3~ .
Preparation Methods
- Unfortunately, detailed synthetic routes and reaction conditions for this compound are not readily available in the literature. research articles or patents related to its synthesis might provide more specific information.
- Industrial production methods are also scarce, but further investigation could yield insights into large-scale production.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions and starting materials.
Scientific Research Applications
Biology: Investigating its interactions with biological systems, such as receptors or enzymes.
Medicine: Potential therapeutic uses, including anxiolytic or sedative effects.
Industry: If applicable, its role in the production of other compounds or materials.
Mechanism of Action
- Unfortunately, specific details regarding the mechanism of action for this compound are not readily available. Further research would be necessary to uncover its molecular targets and pathways.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, benzodiazepines exhibit structural similarities. Researchers often compare them based on pharmacological properties, substituents, and functional groups.
Remember that this compound’s detailed information might be found in scientific literature, patents, or databases
Properties
Molecular Formula |
C29H28Cl2N2O |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-9,9-dimethyl-5-(2-phenylethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H28Cl2N2O/c1-29(2)17-24-27(26(34)18-29)28(20-12-13-21(30)22(31)16-20)33(15-14-19-8-4-3-5-9-19)25-11-7-6-10-23(25)32-24/h3-13,16,28,32H,14-15,17-18H2,1-2H3 |
InChI Key |
SPBXQVBPCRIHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CCC4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
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